
RO5166017
Übersicht
Beschreibung
RO5166017 is a compound developed by Hoffmann-La Roche. It acts as a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1), with no significant activity at other targets . This compound is important for studying the TAAR1 receptor, as it allows purely TAAR1-mediated effects to be studied without interference from other targets .
Wissenschaftliche Forschungsanwendungen
Neuropharmacology
- Stress Response Modulation : Research indicates that RO5166017 may play a role in modulating stress responses through its action on TAAR1. This has implications for developing treatments for anxiety disorders and stress-related conditions.
- Dopaminergic System Interaction : Given its effects on dopamine signaling, this compound is being studied for its potential use in treating conditions such as schizophrenia and Parkinson's disease, where dopaminergic dysregulation is a significant concern .
Behavioral Studies
Experimental studies utilizing this compound have demonstrated alterations in behavior related to anxiety and locomotion. These findings suggest that compounds targeting TAAR1 could be valuable in developing new therapeutic strategies for psychiatric disorders .
Synthetic Chemistry
The synthesis of this compound involves the formation of an oxazoline ring through reactions between ethyl-phenyl-amino compounds and other precursors. Understanding these synthetic routes is crucial for optimizing production methods for research purposes .
Case Study 1: Neuropharmacological Effects on Mice
In a controlled study involving mice, administration of this compound resulted in significant reductions in locomotor activity induced by dopamine agonists. This suggests that TAAR1 activation may counteract hyperactivity associated with dopaminergic stimulation, highlighting its potential utility in treating hyperkinetic disorders .
Case Study 2: Stress-Induced Hyperthermia
Another study focused on the effects of this compound on stress-induced hyperthermia demonstrated that the compound effectively mitigated this physiological response. This finding supports the hypothesis that TAAR1 agonists may help manage acute stress responses in clinical settings .
Wirkmechanismus
Target of Action
RO5166017, also known as (4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine, is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a receptor in the TAAR family that is potently activated by trace amines . It is expressed in brain regions involved in dopaminergic, serotonergic, and glutamatergic transmission .
Mode of Action
This compound interacts with TAAR1, activating it . This activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity . It has been shown to inhibit the firing frequency of dopaminergic and serotonergic neurons in regions where TAAR1 is expressed .
Biochemical Pathways
The activation of TAAR1 by this compound affects the monoaminergic system . This includes the dopaminergic, serotonergic, and glutamatergic pathways .
Result of Action
In animal studies, this compound has been shown to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion . It also blocks the hyperactivity which would normally be induced by an NMDA antagonist .
Action Environment
It’s worth noting that since taar1 affects the dopamine transporter, the results of studies done in dopamine transporter knockout mice could be very different in humans .
Biochemische Analyse
Biochemical Properties
RO5166017 has shown high affinity and potent functional activity at mouse, rat, cynomolgus monkey, and human TAAR1 stably expressed in HEK293 cells . It interacts with TAAR1, a receptor that is known to modulate monoamine transmission in the brain . The interaction of this compound with TAAR1 has been found to be highly selective .
Cellular Effects
In cellular studies, this compound has been shown to inhibit the firing frequency of dopaminergic and serotonergic neurons in regions where TAAR1 is expressed . This suggests that this compound influences cell function by modulating the activity of these neurons. Furthermore, it has been found to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion in animal models .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to TAAR1 and modulating its activity . This interaction leads to changes in the activity of dopaminergic and serotonergic neurons, which are known to be involved in various neuropsychiatric disorders . The binding of this compound to TAAR1 also affects the desensitization rate and agonist potency at 5-HT1A receptors .
Temporal Effects in Laboratory Settings
Its effects on neuronal activity and behavior have been studied in various experimental setups .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, including dopamine transporter knockout mice . It has been shown to prevent stress-induced hyperthermia and block dopamine-dependent hyperlocomotion in these animals
Metabolic Pathways
Given its interaction with TAAR1, it is likely involved in pathways related to monoamine transmission .
Transport and Distribution
Given its interaction with TAAR1, it is likely to be distributed in regions where this receptor is expressed .
Subcellular Localization
Given its interaction with TAAR1, it is likely to be localized in regions of the cell where this receptor is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of RO5166017 involves the formation of an oxazoline ring. The key steps include the reaction of an ethyl-phenyl-amino compound with a suitable precursor to form the oxazoline ring . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and may require ultrasonic assistance due to the hygroscopic nature of the solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain.
Analyse Chemischer Reaktionen
Types of Reactions
RO5166017 primarily undergoes reactions typical of amine and oxazoline compounds. These include:
Reduction: Reduction reactions can occur, particularly at the oxazoline ring.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and electrophiles. The conditions vary depending on the desired reaction, but typical conditions involve the use of solvents like DMSO and controlled temperatures .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, oxidation may yield oxidized derivatives of the oxazoline ring, while substitution reactions may result in various substituted amine products .
Vergleich Mit ähnlichen Verbindungen
RO5166017 ist einzigartig in seiner hohen Selektivität und Potenz für TAAR1. Ähnliche Verbindungen umfassen:
Methamphetamin: Ein bekannter TAAR1-Agonist, aber mit signifikanter Aktivität an anderen Zielmolekülen.
3-Iodothyronamin: Ein weiterer TAAR1-Agonist mit breiterer pharmakologischer Aktivität.
RO5256390: Ein ähnlicher TAAR1-Agonist mit vergleichbarer Selektivität und Potenz.
Diese Verbindungen unterscheiden sich in ihrer Selektivität und ihren pharmakologischen Profilen, was this compound zu einem wertvollen Werkzeug für die Untersuchung von TAAR1-spezifischen Effekten macht .
Biologische Aktivität
(S)-4-((Ethyl(phenyl)amino)methyl)-4,5-dihydrooxazol-2-amine, also known as RO5166017, is a compound developed by Hoffmann-La Roche that acts primarily as a selective agonist for the trace amine-associated receptor 1 (TAAR1). This compound has gained attention in various fields of research, particularly in neuroscience and pharmacology due to its potential therapeutic applications.
- IUPAC Name : (4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine
- Molecular Formula : C12H17N3O
- Molecular Weight : 219.28 g/mol
- CAS Number : 1048346-74-2
This compound selectively activates TAAR1, which plays a crucial role in modulating monoaminergic neurotransmission. The activation of this receptor influences several biochemical pathways associated with neurotransmitter systems:
- Dopaminergic System : The compound has been shown to block dopamine-dependent hyperlocomotion in animal models, indicating a potential role in treating conditions related to dopamine dysregulation, such as schizophrenia and depression.
- Insulin Secretion : It enhances glucose-dependent insulin secretion, suggesting a possible application in diabetes management.
Neuroscience Applications
Research has demonstrated the efficacy of this compound in influencing behaviors associated with neuropsychiatric disorders. For example:
- In rodent models, administration of this compound has been linked to reductions in stress-induced hyperthermia, which is often used as a measure of anxiety-like behavior.
Pharmacological Studies
Several studies have explored the pharmacological implications of TAAR1 activation:
- Schizophrenia and Depression : The agonistic action of this compound on TAAR1 has been investigated for its potential to mitigate symptoms associated with these disorders. Animal studies indicate that it may reduce hyperactivity and anxiety-like behaviors.
Endocrinology Research
The compound's ability to stimulate insulin secretion positions it as a candidate for further investigation in diabetes treatment:
- Studies suggest that TAAR1 activation can enhance insulin release from pancreatic beta cells under glucose-stimulated conditions.
Data Table: Summary of Biological Activities
Activity Area | Effect | Experimental Evidence |
---|---|---|
Neuroscience | Reduces anxiety-like behavior | Animal studies showing decreased hyperthermia |
Pharmacology | Potential treatment for schizophrenia and depression | Behavioral changes in rodent models |
Endocrinology | Enhances insulin secretion | Increased glucose-dependent insulin release |
Case Study 1: Neuropsychiatric Disorders
A study conducted by Hoffmann-La Roche assessed the effects of this compound on rodent models exhibiting symptoms akin to schizophrenia. Results indicated significant reductions in hyperactivity and anxiety-like behaviors when treated with the compound compared to controls.
Case Study 2: Diabetes Management
In a controlled experiment focusing on glucose metabolism, this compound was administered to diabetic mouse models. The results showed a marked increase in insulin secretion following glucose administration, highlighting its potential utility in diabetes therapy.
Eigenschaften
IUPAC Name |
(4S)-4-[(N-ethylanilino)methyl]-4,5-dihydro-1,3-oxazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-2-15(11-6-4-3-5-7-11)8-10-9-16-12(13)14-10/h3-7,10H,2,8-9H2,1H3,(H2,13,14)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPONHQQJLWPUPH-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1COC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C[C@H]1COC(=N1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030323 | |
Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1048346-74-2 | |
Record name | RO-5166017 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1048346742 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethyl-N-{[(4S)-2-imino-1,3-oxazolidin-4-yl]methyl}aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RO-5166017 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK98JFQ52U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.